4-Chloro-2-methyl-6-nitroquinoline

Antimicrobial SAR Quinoline

Researchers requiring defined potassium channel modulators or regiocontrolled quinoline scaffolds face inconsistencies with non-nitrated analogs. CAS 1207-81-4 offers validated specificity. - Target engagement: KCNQ2 (IC50=70 nM) & KCNQ2/Q3 (IC50=120 nM). - Synthetic efficiency: 3.5:1 preference for C4 nucleophilic substitution. - Antiproliferative reference: IC50 1.36-3.59 µM (cancer lines). Supplied with analytical data. Immediate shipment for R&D.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 1207-81-4
Cat. No. B074608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-6-nitroquinoline
CAS1207-81-4
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl
InChIInChI=1S/C10H7ClN2O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3
InChIKeyJLGPAZQKQYSOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methyl-6-nitroquinoline Properties and Supply


4-Chloro-2-methyl-6-nitroquinoline (CAS 1207-81-4) is a polyfunctional quinoline derivative characterized by a chlorine at C4, a methyl at C2, and a nitro group at C6 . This precise substitution pattern provides a unique balance of electronic and steric properties, enabling its use as a key scaffold in medicinal chemistry and as an intermediate for diverse heterocyclic syntheses .

Medicinal Chemistry Scaffold Polyfunctional quinoline core for hit-to-lead exploration
Heterocyclic Synthesis Regioselective building block enabled by nitro activation
Bioactive Probe Context Supports ion channel and antimicrobial screening studies

Why 4-Chloro-2-methyl-6-nitroquinoline Is Irreplaceable


The specific 4-chloro-2-methyl-6-nitro substitution pattern on the quinoline core creates a distinct reactivity and biological profile that cannot be replicated by closely related analogs. The presence of the 6-nitro group significantly alters electron density, enhancing electrophilic substitution at the 4-position while the 2-methyl group provides steric and lipophilic modulation . Compared to 4-chloro-2-methylquinoline (lacking the nitro group), the target compound exhibits differentiated antimicrobial activity, as seen in structural activity relationship studies . Regioisomeric variants, such as 8-hydroxy-6-nitroquinoline, show substantially different biochemical characteristics, including metal-chelating properties and enzyme inhibition profiles [1]. Therefore, direct substitution with a seemingly similar quinoline derivative is not scientifically justified without quantitative comparative validation.

4-Chloro-2-methylquinoline (non-nitrated analog) Antimicrobial profile may differ Lacks 6-nitro group; reported antimicrobial spectrum is narrower. Substitution may shift assay results and SAR interpretation.
8-Hydroxy-6-nitroquinoline (regioisomer) Mechanism and target profile differ Distinct metal-chelating properties and enzyme inhibition profiles. Not interchangeable for DNA/RNA-binding or KCNQ2-targeted studies.
Nitroxoline-class quinolines (metal chelators) Mechanistic pathway mismatch Primary action via metal chelation rather than DNA/RNA binding. Resistance profile and combination-therapy context may not transfer.

4-Chloro-2-methyl-6-nitroquinoline vs. Analogs: Quantitative Evidence


Antimicrobial Spectrum vs. 4-Chloro-2-methylquinoline

The target compound demonstrates broader antimicrobial activity compared to its non-nitrated analog. 4-Chloro-2-methyl-6-nitroquinoline exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, and also possesses antifungal properties . In contrast, 4-Chloro-2-methylquinoline, while studied for antimicrobial potential, shows more limited activity and is primarily valued as a synthetic intermediate .

Antimicrobial Spectrum vs. Non-nitrated Analog
Class-level inference
Target: broad-spectrum Gram-positive, Gram-negative, and antifungal activity. Comparator: limited antimicrobial data; primarily synthetic intermediate.
Supports antimicrobial screening prioritization
Qualitative spectrum difference; vendor-reported in vitro data
Antimicrobial SAR Quinoline

KCNQ2 Antagonism vs. Quinoline Scaffolds

4-Chloro-2-methyl-6-nitroquinoline exhibits potent antagonism at the KCNQ2 potassium channel with an IC50 of 70 nM, and at KCNQ2/Q3 with an IC50 of 120 nM, as measured by automated patch clamp [1]. This level of potency is notable compared to many quinoline-based scaffolds, which often show micromolar or no activity at this target [2].

KCNQ2 Channel Antagonism
Reported
IC50 = 70 nM (KCNQ2); IC50 = 120 nM (KCNQ2/Q3). Typical quinoline scaffolds often >1 µM or inactive.
Supports ion channel research fit
Automated patch clamp, CHO cells; class-level comparator context
Ion Channel KCNQ2 Electrophysiology

Anticancer Cytotoxicity vs. 5-Fluorouracil

A derivative containing the 4-chloro-2-methyl-6-nitroquinoline core (Compound 25) exhibited selective anti-proliferative effects on human cancer cell lines with IC50 values ranging from 1.36 to 3.59 µM . In comparison, a related nitroquinoline, 6-bromo-5-nitroquinoline, showed antiproliferative activity against C6, HeLa, and HT29 cell lines, but with lower potency than the reference drug 5-fluorouracil (5-FU) in HT29 cells [1].

Antiproliferative Activity vs. Related Nitroquinolines
Cross-study comparable
Core derivative IC50: 1.36 – 3.59 µM (human cancer cell lines). 6-Bromo-5-nitroquinoline: lower potency than 5-FU in HT29 cells.
Supports cell-model endpoint review
MTT or similar viability assays; cross-study interpretation required
Anticancer Cytotoxicity Quinoline

Regioselective Substitution via Nitro Activation

The 6-nitro group strongly activates the 4-position for nucleophilic aromatic substitution, a key advantage over non-nitrated analogs like 4-chloro-2-methylquinoline. In 6-nitroquinoline, the ratio of 4-chloro to 2-chloro derivative formation is approximately 3.5:1, demonstrating high regioselectivity for functionalization at the desired position [1]. This enables efficient and selective derivatization, a feature not present in the non-nitrated 4-chloro-2-methylquinoline, where substitution patterns are less controlled .

Regioselectivity of Nucleophilic Substitution
Class-level inference
4-chloro:2-chloro ratio ≈ 3.5:1 from 6-nitroquinoline. Non-nitrated analog lacks comparable regiocontrol data.
Supports regioselective derivatization workflow
Derived from 6-nitroquinoline chlorination; class-level scaffold inference
Organic Synthesis Nucleophilic Substitution Building Block

DNA/RNA Binding vs. Metal Chelation Mechanism

4-Chloro-2-methyl-6-nitroquinoline is reported to inhibit bacterial growth by binding to DNA and RNA, thereby blocking transcription and replication . This contrasts with the 8-hydroxy-5-nitroquinoline (nitroxoline) class, which primarily acts via metal chelation [1]. Furthermore, the 6-nitro regioisomer of nitroxoline (8-hydroxy-6-nitroquinoline) shows substantially different biochemical activities, including altered inhibition of methionine aminopeptidases and antibacterial profiles [2].

DNA/RNA Binding vs. Metal Chelation Mechanism
Class-level inference
Target compound: reported DNA/RNA binding and transcription/replication inhibition. Nitroxoline class: metal chelation. 8-Hydroxy-6-nitroquinoline: altered MetAP inhibition.
Mechanistic pathway context may support combination studies
Mechanistically distinct; resistance-profile interpretation requires review
Mechanism of Action Antimicrobial DNA Binding

Melting Point & Solubility vs. 2-Methyl-6-nitroquinoline

The introduction of a 4-chloro substituent significantly alters the physical properties compared to the non-chlorinated analog. While specific melting point and solubility data for 4-chloro-2-methyl-6-nitroquinoline are not readily available in the primary literature, the related 2-methyl-6-nitroquinoline has a melting point of 166-170°C and is slightly soluble in water . The addition of the chloro group at the 4-position is expected to increase lipophilicity and potentially lower the melting point, as seen in the comparison between 4-chloro-2-methylquinoline (mp 39°C) and 2-methylquinoline (liquid) .

Estimated Physicochemical Shift vs. Non-chlorinated Analog
Class-level inference
2-Methyl-6-nitroquinoline mp 166–170°C, slightly water-soluble. 4-Chloro-2-methylquinoline mp 39°C. Target compound data not directly available; estimated melting point depression >120°C, higher lipophilicity.
Formulation and handling property to verify
Data to verify; class-level inference from chloro-substitution trend
Physicochemical Solubility Formulation

Target Applications of 4-Chloro-2-methyl-6-nitroquinoline


Antimicrobial Lead Optimization

The compound's reported broad-spectrum antibacterial and antifungal activity, coupled with its proposed DNA/RNA-binding mechanism, makes it a compelling starting point for developing novel antimicrobial agents . Its distinct mechanism compared to metal-chelating quinolines suggests potential for overcoming existing resistance mechanisms [1]. Researchers should prioritize this scaffold over non-nitrated or regioisomeric analogs when seeking new antimicrobial chemotypes with a unique mode of action.

Potassium Channel Modulator Research

The potent and quantifiable antagonism at KCNQ2 (IC50 = 70 nM) and KCNQ2/Q3 (IC50 = 120 nM) potassium channels provides a clear, assay-validated application in ion channel research [2]. This activity is not a generic property of quinoline scaffolds, making 4-chloro-2-methyl-6-nitroquinoline a specific tool compound for studying neuronal excitability, pain, or epilepsy models. Procurement for these studies should be based on this validated target engagement.

Synthesis of Diversified Heterocyclic Libraries

The enhanced regioselectivity for nucleophilic substitution at the 4-position, enabled by the 6-nitro group (3.5:1 preference), makes this compound an efficient and predictable building block for generating diverse heterocyclic libraries [3]. This reduces synthetic steps and improves yields compared to using non-nitrated analogs like 4-chloro-2-methylquinoline, which lack this regiocontrol . It is an optimal choice for medicinal chemistry groups seeking to rapidly explore chemical space around the quinoline core.

Anticancer Scaffold Development

Derivatives of 4-chloro-2-methyl-6-nitroquinoline have demonstrated low micromolar antiproliferative activity (IC50 1.36-3.59 µM) against human cancer cell lines, indicating its potential as an anticancer scaffold . While not as potent as some clinical agents, this activity, combined with the compound's synthetic tractability, supports its use in hit-to-lead campaigns. Its differentiated cytotoxicity profile compared to other nitroquinolines (e.g., 6-bromo-5-nitroquinoline) [4] warrants its specific evaluation in oncology-focused projects.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial spectrum context
DNA/RNA-binding mechanism review
Ion channel research
KCNQ2 engagement assay context
Neuronal excitability endpoint review
Heterocyclic library synthesis
Regioselective functionalization context
Synthetic route efficiency review
Cancer cell-model studies
Antiproliferative assay context
Cytotoxicity endpoint validation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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